

Application Notes and Protocols for Coupling Reactions with H-Thr-Obzl.HCl

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Threonine benzyl ester hydrochloride (**H-Thr-Obzl.HCI**) in solution-phase peptide synthesis. The following sections outline the necessary reagents, step-by-step procedures for coupling reactions, and expected outcomes.

Introduction

H-Thr-Obzl.HCI is a commonly used building block in solution-phase peptide synthesis. The benzyl ester provides protection for the C-terminal carboxylic acid of threonine, allowing for the selective formation of a peptide bond at the N-terminus. The hydrochloride salt form enhances the stability and handling of the amino acid ester. This document details a general protocol for the coupling of an N-protected amino acid to **H-Thr-Obzl.HCI** to form a dipeptide.

Data Presentation

The efficiency of peptide coupling reactions can be influenced by various factors, including the choice of coupling reagents, reaction time, and temperature. Below is a summary of typical reagents and their molar equivalents used in a standard coupling reaction. Expected yields for dipeptide synthesis are generally in the range of 85-98%, depending on the specific amino acids and reaction conditions.[1]



Reagent/Component	Molar Equivalent (eq)	Purpose
N-protected Amino Acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)	1.0	Carboxyl component
H-Thr-Obzl.HCl	1.0 - 1.2	Amine component
Coupling Agent (e.g., EDC.HCl, DCC, HBTU)	1.1 - 1.5	Activates the carboxyl group
Additive (e.g., HOBt, Oxyma Pure)	1.1 - 1.5	Reduces racemization and improves efficiency
Base (e.g., DIPEA, NMM)	2.0 - 3.0	Neutralizes the HCl salt and maintains basic pH
Anhydrous Solvent (e.g., DMF, DCM)	-	Reaction medium

Experimental Protocols

This section provides a detailed methodology for a typical coupling reaction between an N-protected amino acid and **H-Thr-Obzl.HCl**.

Protocol 1: Dipeptide Synthesis using EDC.HCI/HOBt

This protocol describes the synthesis of an N-protected dipeptide, for example, Fmoc-Ala-Thr-Obzl.

Materials:

- N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)
- L-Threonine benzyl ester hydrochloride (H-Thr-Obzl.HCl)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)



- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

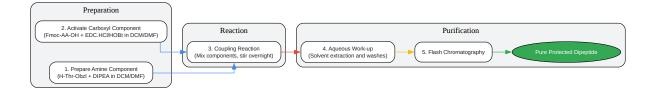
- Preparation of the Amine Component:
 - Dissolve H-Thr-Obzl.HCl (1.0 eq) in anhydrous DCM or DMF.
 - Cool the solution to 0 °C in an ice bath.
 - Add DIPEA (2.0 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine.
 - Stir the mixture at 0 °C for 15-20 minutes.
- Activation of the Carboxyl Component:
 - In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
 - o Cool this solution to 0 °C in an ice bath.
 - Add EDC.HCl (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
- Coupling Reaction:
 - Slowly add the activated carboxyl component solution to the prepared amine component solution at 0 °C.



- Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - o Once the reaction is complete, remove the solvent under reduced pressure.
 - Dissolve the residue in ethyl acetate.
 - Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[2]
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide.[2]
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure protected dipeptide.

Mandatory Visualizations

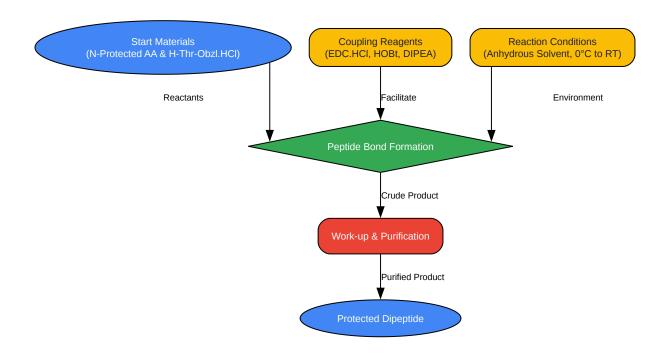
The following diagrams illustrate the key experimental workflow and the general logic of solution-phase peptide synthesis.





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Caption: Experimental workflow for dipeptide synthesis.



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References

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